An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene
An In-depth Technical Guide to the Spectroscopic Data of 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. While empirical data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers. This guide is designed to assist in the identification, characterization, and quality control of this important fluorinated aromatic compound. We will delve into the theoretical underpinnings and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F).
Introduction and Molecular Structure
2-Cyano-1-fluoro-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound with the molecular formula C₈H₃F₄N. The strategic placement of a cyano (-CN), a fluoro (-F), and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.
For clarity throughout this guide, the following IUPAC numbering for the benzene ring will be used:
Caption: Molecular structure of 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene with IUPAC numbering.
Mass Spectrometry (MS)
2.1. Theoretical Basis and Experimental Protocol
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene, Electron Ionization (EI) would be a standard method, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
2.2. Predicted Mass Spectrum and Fragmentation Analysis
The molecular weight of C₈H₃F₄N is 201.02 g/mol . The molecular ion peak (M⁺•) is expected to be prominent due to the stability of the aromatic ring.[1]
Table 1: Predicted Major Ions in the EI Mass Spectrum
| m/z | Proposed Fragment | Comments |
| 201 | [C₈H₃F₄N]⁺• | Molecular Ion (M⁺•) |
| 182 | [C₈H₃F₃N]⁺ | Loss of a fluorine radical (•F) from the CF₃ group is less likely than loss of the entire group. Loss of the ring fluorine is also possible. |
| 172 | [C₇H₃F₄]⁺ | Loss of a cyano radical (•CN) |
| 152 | [C₇H₃F₃]⁺• | Loss of •CN and HF |
| 132 | [C₈H₃F₂N]⁺• | Loss of a •CF₃ radical |
| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, though less intense here due to the presence of multiple substituents.[2] |
Fragmentation Pathway Visualization
The fragmentation of 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene is dictated by the relative strengths of the bonds and the stability of the resulting fragments. The loss of the trifluoromethyl group is a likely fragmentation pathway.[3][4]
Caption: Predicted major fragmentation pathways for 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene in EI-MS.
Infrared (IR) Spectroscopy
3.1. Theoretical Basis and Experimental Protocol
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The frequencies of these absorptions are characteristic of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the attenuated radiation is reflected to a detector.
-
Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the IR spectrum.
3.2. Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the aromatic ring, the cyano group, and the carbon-fluorine bonds.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| ~2230 | C≡N Stretch | Strong, Sharp | This is a highly diagnostic peak for the nitrile functional group.[5][6] |
| ~1600, ~1500 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |
| ~1320 | C-CF₃ Stretch | Strong | The C-F bonds in the trifluoromethyl group give rise to strong absorptions. |
| ~1250-1000 | C-F Stretches | Strong | Multiple strong bands are expected in this region due to C-F stretching of the fluoro and trifluoromethyl substituents.[7] |
| ~900-690 | Aromatic C-H Bending (out-of-plane) | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. We will consider ¹H, ¹³C, and ¹⁹F NMR.
4.1. ¹H NMR Spectroscopy
4.1.1. Theoretical Basis and Experimental Protocol
¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer and subjected to a strong magnetic field and radiofrequency pulses.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.
4.1.2. Predicted ¹H NMR Spectrum
The aromatic region of the spectrum will show signals for the three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The fluoro, cyano, and trifluoromethyl groups are all electron-withdrawing, which will shift the proton signals downfield from that of benzene (δ 7.3 ppm).[8]
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~7.8 | Doublet of doublets (dd) | ³J(H3-F1) ≈ 8-10, ⁴J(H3-H5) ≈ 2 |
| H-5 | ~7.9 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-H3) ≈ 2 |
| H-6 | ~7.7 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | ³J(H6-H5) ≈ 8-9, ³J(H6-F1) ≈ 5-7, ⁵J(H6-CF3) ≈ 1-2 |
Interpretation:
-
H-3: This proton is ortho to the cyano group and meta to the trifluoromethyl group. It will be coupled to the adjacent fluorine (³J) and the distant H-5 (⁴J).
-
H-5: This proton is ortho to the trifluoromethyl group and meta to the cyano group. It will be coupled to the adjacent H-6 (³J) and the distant H-3 (⁴J).
-
H-6: This proton is ortho to the fluorine atom and meta to the cyano group. It will be coupled to the adjacent H-5 (³J), the adjacent fluorine (³J), and potentially a long-range coupling to the trifluoromethyl group (⁵J). The resulting multiplicity could be complex.
¹H-¹H Coupling Visualization
Caption: Key proton-proton couplings in the aromatic ring.
4.2. ¹³C NMR Spectroscopy
4.2.1. Theoretical Basis and Experimental Protocol
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental setup is similar to that for ¹H NMR, but with different acquisition parameters to account for the lower sensitivity and wider chemical shift range of ¹³C.
4.2.2. Predicted ¹³C NMR Spectrum
The spectrum will show eight distinct signals for the eight carbon atoms. The chemical shifts will be influenced by the substituents, and the signals for carbons bonded to fluorine will show characteristic splitting (C-F coupling).
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | ~160 | Doublet (d) | ¹J(C1-F) ≈ 250 |
| C-2 | ~110 | Doublet (d) | ²J(C2-F) ≈ 20 |
| C-3 | ~135 | Doublet (d) | ³J(C3-F) ≈ 8 |
| C-4 | ~130 | Quartet (q) | ²J(C4-CF3) ≈ 30-35 |
| C-5 | ~125 | Quartet of doublets (qd) | ³J(C5-CF3) ≈ 4, ⁴J(C5-F) ≈ 3 |
| C-6 | ~118 | Doublet (d) | ²J(C6-F) ≈ 25 |
| -CN | ~115 | Singlet (s) or small doublet | |
| -CF₃ | ~123 | Quartet (q) | ¹J(C-F) ≈ 270-280 |
Interpretation:
-
C-1 and C-6: The carbons directly bonded to and ortho to the fluorine atom will show large one-bond and two-bond C-F coupling, respectively.[9]
-
C-4 and -CF₃: The carbon bonded to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.
-
Quaternary Carbons: The signals for C-1, C-2, and C-4 will likely be of lower intensity than those for the protonated carbons (C-3, C-5, C-6).
4.3. ¹⁹F NMR Spectroscopy
4.3.1. Theoretical Basis and Experimental Protocol
¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atoms in a molecule.
Experimental Protocol: ¹⁹F NMR Spectroscopy
The experimental setup is similar to that for ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃.
4.3.2. Predicted ¹⁹F NMR Spectrum
The spectrum is expected to show two signals: one for the fluorine atom on the ring and one for the trifluoromethyl group.
Table 5: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-1 | ~ -110 to -120 | Multiplet | Due to coupling with H-6 and H-3. |
| -CF₃ | ~ -63 | Singlet or very fine multiplet | May show very small long-range coupling to H-5. |
Interpretation:
-
The chemical shift of the trifluoromethyl group is characteristic and often falls in the range of -60 to -70 ppm.[10]
-
The fluorine atom on the ring will be coupled to the ortho proton (H-6) and the meta proton (H-3), resulting in a more complex multiplet.
Conclusion
This guide provides a detailed, predictive analysis of the key spectroscopic data for 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene. By understanding the expected MS fragmentation patterns, IR absorption frequencies, and NMR chemical shifts and coupling patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for drug development professionals and scientists working with complex fluorinated molecules.
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